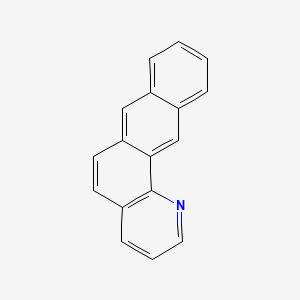
1-Azabenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabenz(a)anthracene is a useful research compound. Its molecular formula is C17H11N and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of 1-azabenz(a)anthracene exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the structure-activity relationships (SAR) of 1-aza- and diaza-anthracene derivatives, revealing that certain compounds demonstrate potent selective cytotoxicity against solid tumors. Specifically, the 1,8-diazaanthracene-2,9,10-trione framework was synthesized and shown to have improved activity compared to natural counterparts like marcanine . The findings suggest that these compounds could serve as promising leads in cancer chemotherapy.
Mechanisms of Action
The antitumor mechanisms of azabenz(a)anthracenes appear to involve the inhibition of critical cellular processes. For instance, some derivatives were found to disrupt DNA synthesis by inhibiting enzymes such as thymidylate synthase, which is crucial for DNA replication . This mechanism underscores the potential of azabenz(a)anthracenes in developing targeted cancer therapies.
Materials Science
Organic Electronics
this compound and its derivatives are being explored for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique electronic properties of these compounds allow for enhanced charge transport and light-emission efficiencies. Recent advancements in synthetic methodologies have facilitated the preparation of various substituted anthracene frameworks, which can be tailored for specific electronic applications .
Photophysical Properties
The photophysical properties of this compound derivatives have been studied extensively. These compounds exhibit interesting fluorescence characteristics that make them suitable for use as fluorescent probes in biological imaging and sensing applications. Their ability to absorb light and emit fluorescence can be harnessed for tracking cellular processes or detecting specific biomolecules .
Environmental Studies
Pollution Monitoring
Due to their stability and persistence in the environment, nitrogen-containing PAHs like this compound are relevant in environmental monitoring. They can serve as indicators of pollution from combustion processes or industrial activities. Studies have shown that these compounds can be detected in various environmental matrices, including air, soil, and water, making them useful for assessing environmental health risks .
Toxicological Assessments
The potential carcinogenicity of azabenz(a)anthracenes has been investigated through various toxicological studies. Research indicates that exposure to these compounds may lead to increased survival rates in certain cell lines under specific conditions, suggesting a complex interaction with cellular mechanisms . Understanding these interactions is crucial for evaluating the risks associated with exposure to environmental pollutants containing azabenz(a)anthracenes.
Summary Table of Applications
Analyse Chemischer Reaktionen
Oxidation Reactions with Peroxy Acids
1-Azabenz[a]anthracene undergoes oxidation with peroxy acids to form N-oxides and unique ring-expanded products. Key findings include:
-
Reaction with m-chloroperbenzoic acid (m-CPBA) in chloroform yields 7-azabenz[a]anthracene 7-oxide as the primary product (39% yield), alongside minor formation of a seven-membered 1,4-oxazepine derivative (1% yield at room temperature, increasing to 11% at 60°C) .
-
Hydrogen peroxide in acetic acid produces similar N-oxides but with lower efficiency (0.3–16% yields) .
Mechanistic Pathway :
-
Initial attack of the peracid at the nitrogen atom forms an N-oxide intermediate.
-
Subsequent nucleophilic addition and ring expansion generate the oxazepine derivative, confirmed via X-ray crystallography .
Comparative Vibrational Spectroscopy
Infrared (IR) spectroscopy reveals distinct shifts compared to the parent hydrocarbon benz[a]anthracene :
| Vibration Mode | Benz[a]anthracene (cm⁻¹) | 1-Azabenz[a]anthracene (cm⁻¹) |
|---|---|---|
| C–H stretching | 3050–3100 | 3060–3110 |
| C=C skeletal vibration | 1600–1650 | 1580–1620 |
| C–N stretching | N/A | 1350–1400 |
These shifts reflect the nitrogen atom's influence on electron density and molecular symmetry .
Photochemical and Thermal Stability
-
Matrix-isolation studies show no spontaneous decomposition under argon at 10 K, indicating thermal stability in inert environments .
-
UV irradiation in reactive matrices (e.g., O₂/Ar) induces oxidation, forming carbonyl-containing products analogous to benz[a]anthracene derivatives .
Biological and Environmental Relevance
Though not directly studied for 1-azabenz[a]anthracene, its structural analogs exhibit:
-
Carcinogenic potential via metabolic activation to epoxide intermediates .
-
Microbial biodegradation pathways involving dioxygenase enzymes, as observed in benz[a]anthracene .
Theoretical Modeling Insights
Density functional theory (DFT) calculations align closely with experimental IR spectra, confirming:
-
Reduced symmetry (Cₛ vs. C₂ₕ for benz[a]anthracene).
-
Localized electron density depletion at the nitrogen site, influencing regioselectivity in electrophilic attacks .
Key Challenges in Reactivity Studies
Eigenschaften
CAS-Nummer |
84-56-0 |
|---|---|
Molekularformel |
C17H11N |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
naphtho[2,3-h]quinoline |
InChI |
InChI=1S/C17H11N/c1-2-5-14-11-16-15(10-13(14)4-1)8-7-12-6-3-9-18-17(12)16/h1-11H |
InChI-Schlüssel |
JKJNHQJWGCHSHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3N=CC=C4 |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3N=CC=C4 |
Key on ui other cas no. |
84-56-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















